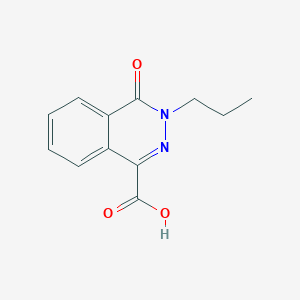

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid

Description

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid (CAS: 3260-44-4) is a bicyclic heteroaromatic compound featuring a phthalazine core substituted with a propyl group at the 3-position and a carboxylic acid moiety at the 1-position. Its molecular formula is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol . Its hydrazide derivative, this compound hydrazide (CAS: sc-349672), is commercially available for specialized applications .

Key physicochemical properties include:

Properties

IUPAC Name |

4-oxo-3-propylphthalazine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-7-14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h3-6H,2,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMOZGCBOOCTCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of phthalic anhydride with hydrazine derivatives. One common method includes the following steps:

Condensation Reaction: Phthalic anhydride reacts with hydrazine hydrate to form phthalazine-1,4-dione.

Alkylation: The phthalazine-1,4-dione is then alkylated with propyl bromide in the presence of a base such as potassium carbonate to introduce the propyl group at the 3-position.

Oxidation: The resulting compound undergoes oxidation to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

Major Products

Oxidation Products: Compounds with additional carboxylic acid or ketone groups.

Reduction Products: Compounds with hydroxyl groups replacing the oxo group.

Substitution Products: Compounds with different alkyl or aryl groups replacing the propyl group.

Scientific Research Applications

Basic Information

- Chemical Formula : C₉H₆N₂O₃

- Molecular Weight : 190.16 g/mol

- CAS Number : 3260-44-4

Structure

The compound features a phthalazine core with a carboxylic acid group, contributing to its biological activity. The presence of the 4-oxo group enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid has been studied for its potential as an antitumor agent. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

A study conducted by researchers at a prominent university demonstrated that modified phthalazine derivatives exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to interfere with DNA synthesis and repair processes.

Neuropharmacology

The compound has also been investigated for its neuroprotective properties. Preliminary studies suggest that it may have a role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotective Effects

In a controlled laboratory setting, researchers evaluated the effects of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated a marked reduction in cell death and preservation of neuronal function, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Antimicrobial Activity

Research has identified the antimicrobial properties of this compound against various bacterial strains. Its efficacy as an antibacterial agent is attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant inhibitory effects, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The phthalazine and quinoline derivatives share a bicyclic aromatic core but differ in substituents, which critically influence their reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity :

- The phenyl group (57531-19-8) enhances π-π stacking interactions, making it useful in supramolecular chemistry . In contrast, the propyl group (3260-44-4) offers lipophilicity but lacks significant electronic effects .

- Chloromethylphenyl substitution (926201-05-0) introduces electron-withdrawing effects, increasing electrophilic reactivity for cross-coupling reactions .

Solubility and Toxicity :

- The carboxylic acid moiety in all analogs confers water solubility at physiological pH, but bulky substituents (e.g., isopropyl in 1344692-10-9) may reduce solubility in polar solvents .

- Toxicity profiles vary: The phenyl derivative (57531-19-8) lacks explicit hazard data, suggesting milder effects compared to the propyl variant’s acute oral toxicity .

Synthetic Applications: The hydrazide derivative of the target compound (sc-349672) is a precursor for heterocyclic expansions, whereas 6-amino-2,3-dihydrophthalazine-1,4-dione (3682-14-2) serves as a hydrogen-bond donor in coordination chemistry .

Biological Activity

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . It features a phthalazine core, which is significant in various biological applications.

Biological Activity Overview

Research indicates that compounds related to phthalazine derivatives exhibit diverse biological activities, including:

- Anticancer Activity : Some studies suggest that phthalazine derivatives can inhibit cancer cell proliferation.

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Enzyme Inhibition : Certain derivatives are known to act as inhibitors for specific enzymes, contributing to their therapeutic potential.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Interaction with Cellular Targets : Binding to specific proteins or enzymes involved in cell signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various biochemical pathways.

- Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of phthalazine derivatives, including this compound.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth in vitro | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibition of specific kinases |

Case Study: Anticancer Potential

In a controlled study focusing on the anticancer properties of phthalazine derivatives, it was found that compounds similar to 4-Oxo-3-propyl-3,4-dihydrophthalazine exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The study utilized the MTT assay to assess cell viability and demonstrated that these compounds could reduce cell proliferation by over 70% compared to control groups.

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Oxo-3-propyl-3,4-dihydrophthalazine | MCF-7 | 15.2 |

| A549 | 12.8 | |

| Doxorubicin | MCF-7 | 0.877 |

Q & A

Q. What are the standard synthetic routes for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid, and how are reaction conditions optimized?

The compound is synthesized via condensation reactions. A typical procedure involves refluxing a 3-formylphthalazine derivative with propylamine in acetic acid (20 mL) using sodium acetate (0.01 mol) as a catalyst for 2.5–3 hours. The precipitate is filtered and recrystallized from acetic acid . Optimization includes adjusting molar ratios (e.g., 1:1 precursor-to-propylamine), maintaining reflux temperatures (~110°C), and monitoring progress via TLC or HPLC .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs 1H NMR to identify proton environments (e.g., propyl group signals at δ 0.9–1.6 ppm, phthalazine ring protons at δ 7.5–8.5 ppm) and HPLC for purity assessment (>99%) . Advanced techniques like X-ray crystallography resolve stereochemistry and bond lengths, particularly for the lactam ring and propyl substituent .

Q. What methods are recommended for assessing the purity of this compound, and how should it be stored to maintain stability?

Purity is evaluated using HPLC with a C18 column, methanol/water mobile phase, and UV detection at 254 nm, targeting ≥99% purity . Storage requires airtight, light-protected containers at room temperature under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How does the presence of the propyl substituent influence the compound's reactivity compared to other alkyl or aryl derivatives?

The propyl group increases lipophilicity , altering solubility and reaction kinetics. Compared to methyl or phenyl analogs, it slows nucleophilic substitution rates in polar solvents (e.g., DMF) due to steric hindrance. Solvent optimization (e.g., THF for better solubility) is critical for reactions like amidation or esterification .

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data?

Discrepancies (e.g., unexpected NMR shifts) are addressed via computational modeling (DFT calculations) to predict spectra, validated by 2D NMR (COSY, HSQC) and high-resolution mass spectrometry . Comparative analysis with analogs (e.g., 3-methyl or 3-phenyl derivatives) identifies structural anomalies .

Q. What are the mechanistic insights into the biological activity of this compound, and how are target interactions studied?

While direct mechanisms are underexplored, related phthalazines inhibit enzymes like topoisomerases or kinases . Studies use molecular docking (e.g., PDB: 1TGP) to predict binding modes and surface plasmon resonance (SPR) to measure binding affinity (KD values). In vitro assays (e.g., MTT on HeLa cells) determine IC50 values .

Q. How do variations in pH and solvent systems affect the compound's stability during storage or experimental use?

Stability tests reveal degradation at pH >8 due to lactam ring hydrolysis. Recommended buffers: pH 6–7 phosphate . In protic solvents (e.g., water), degradation accelerates; aprotic solvents (acetonitrile) at -20°C enhance long-term stability .

Q. How can synthetic yields be improved while minimizing byproduct formation?

Yield optimization involves stepwise temperature control (e.g., 60°C for initial condensation, 110°C for cyclization) and catalytic additives (e.g., DMAP for acylations). Byproducts like des-propyl analogs are minimized via stoichiometric precision and purification by column chromatography (silica gel, ethyl acetate/hexane) .

Methodological Notes

- Contradiction Analysis : Conflicting spectral data may arise from tautomerism in the phthalazine ring. Use variable-temperature NMR to identify equilibrium states .

- Safety Protocols : Follow GHS guidelines for handling (skin/eye protection, fume hood use) due to acute toxicity (Category 4) and respiratory irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.